Zinc, bromo(pentafluorophenyl)-
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Overview
Description
Zinc, bromo(pentafluorophenyl)- is an organozinc compound characterized by the presence of a zinc atom bonded to a bromo group and a pentafluorophenyl group. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc, bromo(pentafluorophenyl)- typically involves the reaction of zinc with bromopentafluorobenzene. One common method is the palladium-catalyzed cross-coupling reaction, where brominated porphyrins react with bis(pentafluorophenyl)zinc reagents . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of zinc, bromo(pentafluorophenyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions: Zinc, bromo(pentafluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products:
Substituted Pentafluorophenyl Compounds: Formed through substitution reactions.
Coupled Products: Resulting from cross-coupling reactions with various aryl or alkyl halides.
Scientific Research Applications
Zinc, bromo(pentafluorophenyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of zinc, bromo(pentafluorophenyl)- involves its ability to participate in various chemical reactions due to the presence of the reactive bromo and pentafluorophenyl groups. These groups facilitate the formation of new bonds and the modification of existing molecular structures. The zinc atom plays a crucial role in stabilizing the intermediate species during these reactions .
Comparison with Similar Compounds
Zinc, bromo(trifluoromethyl)-: Another organozinc compound with similar reactivity but different electronic properties.
Zinc, bromo(phenyl)-: Lacks the electron-withdrawing fluorine atoms, resulting in different reactivity and applications.
Uniqueness: Zinc, bromo(pentafluorophenyl)- is unique due to the strong electron-withdrawing nature of the pentafluorophenyl group, which significantly affects its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of highly electron-deficient compounds and materials with unique electronic properties .
Properties
IUPAC Name |
bromozinc(1+);1,2,3,4,5-pentafluorobenzene-6-ide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F5.BrH.Zn/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUBAXRMHIJIKU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF5Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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